molecular formula C11H13NO B6615117 N-Benzylcyclopropanecarboxamide CAS No. 35665-25-9

N-Benzylcyclopropanecarboxamide

Cat. No.: B6615117
CAS No.: 35665-25-9
M. Wt: 175.23 g/mol
InChI Key: WPETWIRCSJXPAN-UHFFFAOYSA-N
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Description

N-Benzylcyclopropanecarboxamide is a cyclopropane derivative characterized by a benzyl group attached to the amide nitrogen of a cyclopropanecarboxamide core. Its molecular formula is C₁₁H₁₁NO, with a cyclopropane ring conferring unique steric and electronic properties. This compound has garnered significant attention in agrochemical research due to its potent fungicidal activity, particularly against plant pathogens such as Botrytis cinerea and Puccinia recondita . The rigid cyclopropane ring and the benzyl substituent contribute to its bioactivity by influencing molecular conformation and target binding .

Properties

IUPAC Name

N-benzylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11(10-6-7-10)12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPETWIRCSJXPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340959
Record name N-Benzylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35665-25-9
Record name N-Benzylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Bromocyclopropane (8f , 0.70 mmol), t-BuOK (2.80 mmol), 18-crown-6 ether (0.07 mmol).

  • Solvent : Anhydrous THF (3.70 mL total volume).

  • Temperature : 30°C, stirred overnight.

  • Workup : Quenching with saturated ammonium chloride, extraction with ethyl acetate, and purification via column chromatography (hexanes/EtOAc, 3:1).

  • Yield : 70% (119.2 mg) as a mixture of endo and exo diastereomers (53:47 ratio).

The use of 18-crown-6 ether enhances the solubility of t-BuOK in THF, facilitating efficient deprotonation and cyclization. Notably, increasing the base-to-substrate ratio to 4:1 improved yields to 80% in related systems, though diastereoselectivity remained unchanged.

Table 1: Key Parameters for Cyclopropane Bromide Alkylation

ParameterValue
SubstrateN-Benzyl-2-bromo-N-butyl-1-methylcyclopropane-1-carboxamide
Baset-BuOK (4 equiv)
Catalyst18-Crown-6 ether (10 mol%)
SolventTHF
Temperature30°C
Reaction Time12 hours
Yield70%
Diastereomeric Ratio53:47 (endo:exo)

Carboxylic Acid Activation Followed by Amine Coupling

A classical approach to N-benzylcyclopropanecarboxamides involves activating cyclopropanecarboxylic acid derivatives for coupling with benzylamines. As demonstrated in Journal of Medicinal Chemistry, this method employs isobutyl chloroformate (IBCF) to generate a mixed anhydride intermediate, which reacts with 2-trifluoromethylbenzylamine to form the target carboxamide.

Stepwise Procedure

  • Activation : Cyclopropanecarboxylic acid (1.0 equiv) is treated with IBCF (1.2 equiv) and N-methylmorpholine (1.5 equiv) in dichloromethane (DCM) at 0°C.

  • Coupling : The activated acid is combined with 2-trifluoromethylbenzylamine (1.1 equiv) in DCM, stirred for 2 hours at room temperature, and quenched with water.

  • Purification : Recrystallization from ethyl acetate/hexane yields the pure product as a white solid (70% yield).

Table 2: Reaction Conditions for Carboxylic Acid Activation

ParameterValue
SubstrateCyclopropanecarboxylic Acid
Activating AgentIsobutyl Chloroformate
BaseN-Methylmorpholine
SolventDichloromethane
Temperature0°C → Room Temperature
Reaction Time2 hours
Yield70%

This method is highly reproducible and scalable, though it requires strict anhydrous conditions to prevent hydrolysis of the mixed anhydride intermediate. Nuclear magnetic resonance (NMR) analysis confirms the formation of the amide bond, with characteristic peaks at δ 9.38 ppm (NH) and δ 4.75 ppm (CH2) in DMSO-d6.

Lewis Base-Catalyzed Ring-Opening of Activated Cyclopropanes

A novel strategy reported in Chemical Communications leverages Lewis base catalysis to construct N-benzylcyclopropanecarboxamides via ring-opening of donor–acceptor cyclopropanes. Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, electron-deficient cyclopropanecarboxamides undergo sequential ring-opening, Michael addition, and intramolecular aza-cyclization to form γ-lactams with all-carbon quaternary centers.

Catalytic Cycle and Conditions

  • Substrate : 1-Acetyl-N-phenylcyclopropanecarboxamide (1a ).

  • Catalyst : DABCO (1.0 equiv).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 60°C, 12 hours.

  • Yield : 61% after column chromatography.

Table 3: DABCO-Catalyzed Cyclopropane Ring-Opening

ParameterValue
Substrate1-Acetyl-N-phenylcyclopropanecarboxamide
CatalystDABCO (1.0 equiv)
SolventDMSO
Temperature60°C
Reaction Time12 hours
Yield61%

While this method offers access to structurally complex lactams, its application to N-benzylcyclopropanecarboxamides requires further optimization. The reaction tolerates electron-withdrawing groups (EWGs) on the cyclopropane, but steric hindrance from bulky benzylamines reduces efficiency.

Comparative Analysis of Methods

Cyclopropane Bromide Alkylation excels in stereochemical control but suffers from moderate yields and diastereomer separation challenges. Carboxylic Acid Activation provides higher yields and simpler purification but necessitates multistep synthesis. Lewis Base Catalysis enables rapid assembly of complex architectures but currently lacks generality for diverse N-benzyl substrates.

Chemical Reactions Analysis

Types of Reactions: N-Benzylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine, resulting in the formation of N-benzylcyclopropylamine.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of N-benzylcyclopropylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzylcyclopropanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The cyclopropane ring imparts conformational rigidity, which can influence the compound’s binding affinity and specificity. Additionally, the benzyl group may enhance lipophilicity, facilitating membrane permeability and intracellular access.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Conformational Effects

1-Benzoyl-N-phenylcyclopropanecarboxamide ()
  • Structure : Replaces the benzyl group with a phenyl ring directly bonded to the amide nitrogen.
  • Conformation : Exhibits a V-shaped conformation with an interplanar angle of 91.3° between the two benzene rings. The cyclopropane ring forms dihedral angles of 120.8° and 125.9° with the aromatic rings, creating steric hindrance .
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide ()
  • Structure : Incorporates a chlorinated benzothiazole moiety instead of the benzyl group.
  • Bioactivity : The electron-withdrawing chlorine and thiazole ring enhance stability and target affinity, likely improving residual effects in agricultural applications .
N-(1-Benzylpiperidin-4-yl)cyclopropanecarboxamide (–6)
  • Structure : Features a piperidine ring substituted with a benzyl group.
  • Properties : The basic nitrogen in piperidine improves solubility in physiological environments, making it more suitable for pharmaceutical applications (e.g., CNS-targeting drugs) compared to agrochemical uses .

Fungicidal Efficacy and Substituent Effects

Key findings from fungicidal studies of N-benzylcyclopropanecarboxamide derivatives ():

Compound No. Substituent (X) Efficacy (ppm) Target Pathogens
10 4-Cl 250 100% control
23 2,6-diCl 250 100% control
24 3,4-diCl 250 100% control
A-1 (Control) None 500 0% control
  • Halogen Substituents : Chlorine or fluorine at the para or ortho positions significantly enhance fungicidal activity by increasing electrophilicity and membrane permeability .

Biological Activity

N-Benzylcyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes a cyclopropane ring and a benzyl group attached to the carboxamide functional group. The structural features of this compound are crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting structural similarities have been evaluated for their antiproliferative effects against various cancer cell lines.

  • Case Study : A study reported that certain derivatives demonstrated significant growth inhibition in colorectal adenocarcinoma cells with IC50 values as low as 0.25 µM, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
14aSW6200.25
11bTrypanosoma brucei0.12

Antitrypanosomal Activity

The antitrypanosomal activity of this compound derivatives has also been investigated. Compounds with similar moieties have shown promising results against Trypanosoma brucei, the causative agent of sleeping sickness.

  • Research Finding : The optimization of physicochemical properties led to the identification of fluoro-substituted benzothiazole derivatives that displayed effective in vivo efficacy against Trypanosoma brucei .

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

  • DNA Interaction : Some derivatives exhibit non-covalent interactions with DNA, leading to intercalation and minor groove binding, which may contribute to their anticancer effects .
  • Enzyme Inhibition : Compounds have been shown to inhibit specific kinases involved in cell proliferation pathways, suggesting a targeted approach in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound derivatives:

  • Key Findings : The position of substituents on the benzothiazole scaffold significantly influences biological activity. For example, modifications at the C-2 and C-6 positions have been linked to enhanced anticancer properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing N-Benzylcyclopropanecarboxamide derivatives?

  • Methodology : Use cyclopropanecarboxylic acid derivatives (general formula III) reacted with halogen-substituted benzylamines (e.g., 4-chloro-α-methylbenzylamine). The process involves coupling agents and bases like triethylamine to neutralize HCl byproducts. Specific protocols from Example k or l (Table 2) provide reproducible yields . For analogous compounds, cyclopropanecarboxamide is synthesized via benzoyl chloride intermediates under inert conditions .

Q. Which analytical techniques confirm the structure and purity of this compound compounds?

  • Methodology :

  • Structural Elucidation : Single-crystal X-ray diffraction (e.g., R factor = 0.044 in crystallographic studies) resolves bond angles and stereochemistry .
  • Purity Assessment : NMR (¹H/¹³C) identifies functional groups, while GC-MS (e.g., HP-5 MS column) quantifies impurities. Gas chromatography with flame ionization detection (GC-FID) is recommended for volatile derivatives .

Q. How is the fungicidal activity of this compound derivatives initially evaluated?

  • Methodology : Conduct in vitro assays against agriculturally relevant fungi (e.g., Botrytis cinerea). Prepare compound solutions in DMSO and use agar dilution methods to determine minimum inhibitory concentrations (MICs). Halogenated derivatives (e.g., 4-chloro-substituted) show enhanced activity, as noted in fungicidal studies .

Advanced Research Questions

Q. How do substituent electronic effects influence the bioactivity of this compound analogs?

  • Methodology : Perform comparative SAR studies by synthesizing derivatives with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups. Use DFT calculations to correlate substituent Hammett constants (σ) with antifungal efficacy. Para-substituted halogens (Cl, F) exhibit optimal steric and electronic profiles for target binding .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Methodology : Standardize assay conditions (e.g., fungal strain, incubation time) to minimize variability. Employ multivariate statistical analysis (e.g., PCA) to isolate substituent effects. Cross-validate findings with molecular docking against fungal cytochrome P450 enzymes (e.g., CYP51), where chloro-substituted analogs show stronger hydrophobic interactions .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to predict binding modes with fungal protein targets (PDB: 1EA1). Prioritize derivatives with high binding scores and favorable ΔG values .
  • ADMET Prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability). Derivatives with logP < 3 and topological polar surface area (TPSA) < 80 Ų are likely to exhibit better membrane permeability .

Q. What advanced synthetic methods improve regioselectivity in this compound functionalization?

  • Methodology : Employ directing groups (e.g., pyridyl) or transition-metal catalysts (e.g., Pd(OAc)₂) for C-H activation at specific positions. For example, palladium-catalyzed cross-coupling introduces aryl groups to the cyclopropane ring without ring-opening side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-Benzylcyclopropanecarboxamide

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